
2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is a chemically modified nucleoside derivative. . This compound is characterized by the presence of an iodine atom at the 2-position of the adenosine molecule and a carboxy-2’,3’-acetonide group, which provides unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide typically involves the iodination of adenosine derivatives followed by the introduction of the carboxy-2’,3’-acetonide group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the iodination. The acetonide group is introduced through a reaction with acetone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced in compliance with regulatory guidelines and is suitable for use in analytical method development, method validation, and quality control applications .
化学反応の分析
Types of Reactions
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The acetonide group can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., thiols, amines) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic solutions to cleave the acetonide group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups .
科学的研究の応用
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide has several scientific research applications:
Chemistry: Used in the synthesis of adenosine receptor agonists, which are important in studying receptor-ligand interactions.
Biology: Investigated for its potential role in modulating biological processes through adenosine receptors.
Medicine: Explored for therapeutic applications, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of analytical methods and quality control processes for pharmaceutical products
作用機序
The mechanism of action of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. The compound acts as an agonist, binding to these receptors and mimicking the effects of natural adenosine. This interaction can modulate various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The molecular targets include adenosine receptors A1, A2A, A2B, and A3, which are involved in different signaling pathways .
類似化合物との比較
Similar Compounds
Adenosine: The parent compound, which lacks the iodine and acetonide modifications.
2-Chloro Adenosine: Similar structure with a chlorine atom instead of iodine.
N6-Methyl Adenosine: Modified at the N6 position with a methyl group.
Uniqueness
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is unique due to the presence of the iodine atom and the acetonide group. These modifications enhance its chemical stability and provide distinct biological activities compared to other adenosine derivatives .
特性
CAS番号 |
141018-26-0 |
|---|---|
分子式 |
C13H14IN5O5 |
分子量 |
447.19 g/mol |
IUPAC名 |
(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1 |
InChIキー |
BPWZMRNNBQGXEV-HEZDBXPZSA-N |
異性体SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
正規SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
同義語 |
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


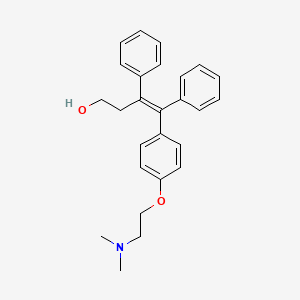
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
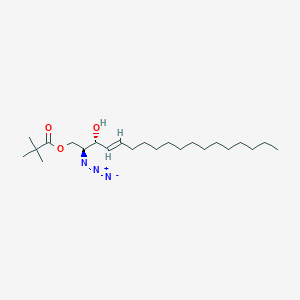
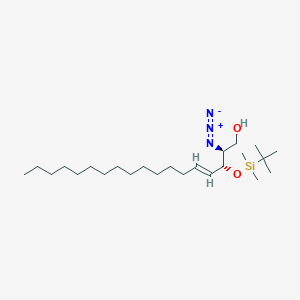
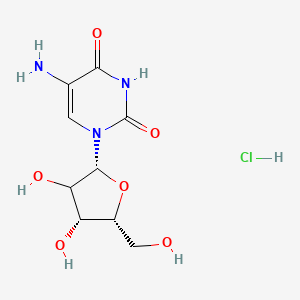
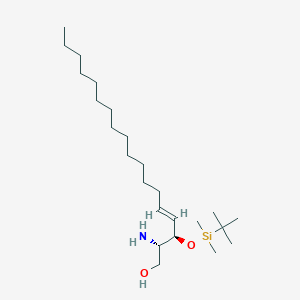
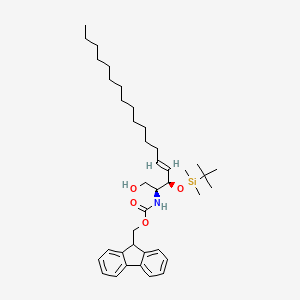
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)
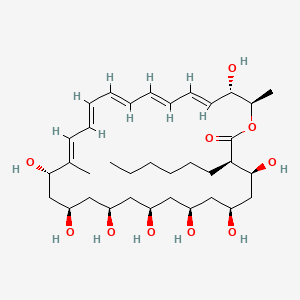
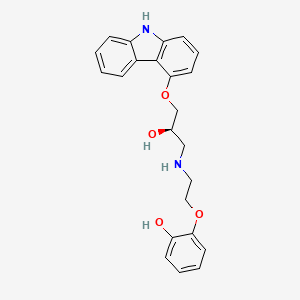
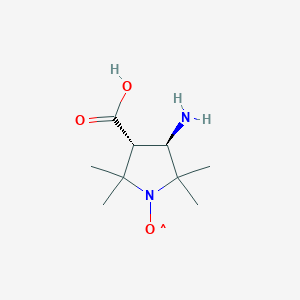
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
